molecular formula C18H14F3NO5S2 B2725648 2,5-difluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide CAS No. 896327-31-4

2,5-difluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide

Cat. No. B2725648
CAS RN: 896327-31-4
M. Wt: 445.43
InChI Key: VJMUWZCHBRSHKF-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14F3NO5S2 and its molecular weight is 445.43. The purity is usually 95%.
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Scientific Research Applications

Polymorphism in Aromatic Sulfonamides

Research on fluorine-substituted aromatic sulfonamides, such as those studied by Terada et al. (2012), has shown that the introduction of fluorine atoms affects the polymorphism of these compounds. The study discovered that fluorine-containing sulfonamides exhibited polymorphs or pseudopolymorphs, which were absent in their non-fluorinated counterparts. This polymorphism is significant for materials science and pharmaceutical applications, where the physical properties of a compound, like solubility and stability, can vary with different crystalline forms (Terada et al., 2012).

Enhancement of COX-2 Selectivity

Hashimoto et al. (2002) have demonstrated that the incorporation of a fluorine atom into the structure of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides enhances the selectivity for inhibiting the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial for developing anti-inflammatory drugs with reduced side effects. The study's findings underscore the importance of fluorine atoms in modulating the biological activity of sulfonamide derivatives (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

A series of fluorine-substituted benzenesulfonamides have been synthesized and tested for their inhibitory activity against carbonic anhydrase enzymes by Dudutienė et al. (2013). These enzymes are involved in various physiological processes, and their inhibitors are used to treat conditions like glaucoma and mountain sickness. The research found that fluorinated benzenesulfonamides exhibited high binding potency toward the enzymes, highlighting the potential for developing new therapeutic agents (Dudutienė et al., 2013).

Synthesis and Characterization of Fluorophores

Research on zinc(II) specific fluorophores, which include derivatives of benzenesulfonamide, illustrates the role of fluorine in enhancing the fluorescence of such compounds when bound to zinc ions. This property is particularly relevant in bioimaging and the study of intracellular zinc ion distribution. Kimber et al. (2001) have contributed to understanding how various substituents, including fluorine, affect the fluorescing characteristics of these compounds and their complexes with zinc ions (Kimber et al., 2001).

properties

IUPAC Name

2,5-difluoro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO5S2/c19-12-3-6-14(7-4-12)28(23,24)18(16-2-1-9-27-16)11-22-29(25,26)17-10-13(20)5-8-15(17)21/h1-10,18,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMUWZCHBRSHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.